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molecular formula C4H3F3N2O B010257 3-(Trifluoromethyl)isoxazol-5-amine CAS No. 108655-63-6

3-(Trifluoromethyl)isoxazol-5-amine

Cat. No. B010257
M. Wt: 152.07 g/mol
InChI Key: PAYOWUGPXPPRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04797492

Procedure details

Trifluoroacetoacetonitrile (5.12 g, 0.030 mole), hydroxyurea (2.51 g, 0.033 mole) and methanol were heated under reflux for 150 hours to give the title compound (0.50 g, 11.0%).
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
11%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3](=O)[CH2:4][C:5]#[N:6].[OH:10][NH:11]C(N)=O>CO>[F:1][C:2]([F:9])([F:8])[C:3]1[CH:4]=[C:5]([NH2:6])[O:10][N:11]=1

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
FC(C(CC#N)=O)(F)F
Name
Quantity
2.51 g
Type
reactant
Smiles
ONC(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 150 hours
Duration
150 h

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NOC(=C1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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